
(Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane is an organosilicon compound that features a silicon atom bonded to a butan-2-yl group, two fluorine atoms, and a 5,6,7,8-tetrahydronaphthalen-2-yl group. Organosilicon compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane typically involves the reaction of a silicon precursor with the appropriate organic groups. One possible synthetic route could involve the hydrosilylation of a 5,6,7,8-tetrahydronaphthalene derivative with a difluorobutylsilane reagent under the influence of a platinum catalyst. The reaction conditions would likely include an inert atmosphere, such as nitrogen or argon, and a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification methods such as distillation or chromatography would be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-fluorine bonds to silicon-hydrogen bonds.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex, and may be carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes with silicon-hydrogen bonds.
Substitution: Organosilicon compounds with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane can be used as a precursor for the synthesis of more complex organosilicon compounds. It can also serve as a reagent in various organic transformations, such as cross-coupling reactions.
Biology
In biological research, organosilicon compounds are often explored for their potential as bioactive molecules. This compound could be investigated for its interactions with biological macromolecules and its potential as a therapeutic agent.
Medicine
In medicine, organosilicon compounds have been studied for their potential use in drug delivery systems and as components of medical devices. The unique properties of this compound could make it a candidate for such applications.
Industry
In industry, this compound could be used in the production of advanced materials, such as silicone-based polymers and coatings. Its unique structure may impart desirable properties, such as thermal stability and chemical resistance.
作用機序
The mechanism of action of (Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane would depend on its specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, the compound may interact with proteins or nucleic acids, potentially affecting their function.
類似化合物との比較
Similar Compounds
(Butan-2-yl)(difluoro)(phenyl)silane: Similar structure but with a phenyl group instead of the 5,6,7,8-tetrahydronaphthalen-2-yl group.
(Butan-2-yl)(difluoro)(methyl)silane: Similar structure but with a methyl group instead of the 5,6,7,8-tetrahydronaphthalen-2-yl group.
(Butan-2-yl)(difluoro)(cyclohexyl)silane: Similar structure but with a cyclohexyl group instead of the 5,6,7,8-tetrahydronaphthalen-2-yl group.
Uniqueness
The uniqueness of (Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane lies in its combination of the butan-2-yl, difluoro, and 5,6,7,8-tetrahydronaphthalen-2-yl groups. This specific arrangement of functional groups can impart unique chemical and physical properties, making it a valuable compound for various applications.
特性
CAS番号 |
918446-89-6 |
|---|---|
分子式 |
C14H20F2Si |
分子量 |
254.39 g/mol |
IUPAC名 |
butan-2-yl-difluoro-(5,6,7,8-tetrahydronaphthalen-2-yl)silane |
InChI |
InChI=1S/C14H20F2Si/c1-3-11(2)17(15,16)14-9-8-12-6-4-5-7-13(12)10-14/h8-11H,3-7H2,1-2H3 |
InChIキー |
RXRMKGCWFQXBAR-UHFFFAOYSA-N |
正規SMILES |
CCC(C)[Si](C1=CC2=C(CCCC2)C=C1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


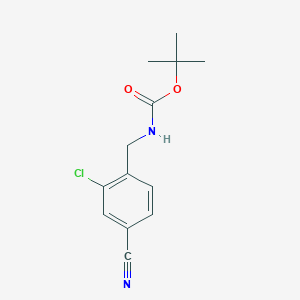
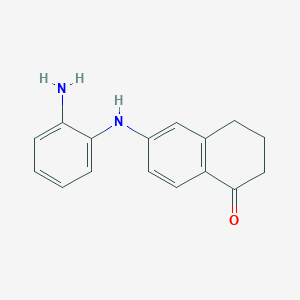
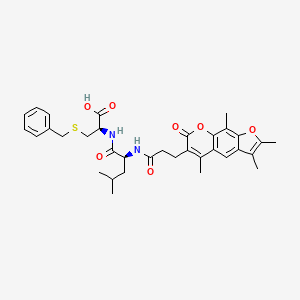

![1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B12615678.png)
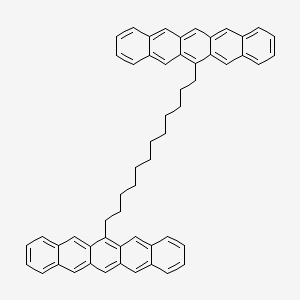
![N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan](/img/structure/B12615690.png)
![2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran](/img/structure/B12615691.png)
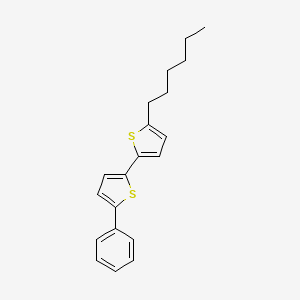
![4-(4-Chlorophenyl)-4-[4-(5-ethyl-1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12615705.png)

![4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol](/img/structure/B12615712.png)
![1-Decyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12615727.png)
![Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate](/img/structure/B12615735.png)
